2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N4/c10-4-6-3-7(15-16(6)9(11)12)8-5-13-1-2-14-8/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSKBONYPWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine typically proceeds via:
- Construction of the pyrazole ring bearing the difluoromethyl group.
- Introduction of the chloromethyl substituent at the 5-position of the pyrazole.
- Coupling or substitution reactions to link the pyrazole moiety to the pyrazine ring at the 3-position.
This approach leverages the reactivity of diketone intermediates, hydrazine derivatives, and selective halogenation methods.
Pyrazole Ring Formation with Difluoromethyl Substitution
A key step is the formation of the pyrazole ring substituted with a difluoromethyl group at the 1-position. This is commonly achieved by condensation of a 1,3-diketone intermediate with hydrazine derivatives.
Diketone Preparation: Ethyl difluoroacetate reacts with an appropriate acetophenone derivative under basic conditions (e.g., sodium methoxide in methanol or diethyl ether) to yield the difluoromethyl-substituted diketone intermediate. For example, ethyl difluoroacetate (200 mmol) dissolved in diethyl ether is treated with 25% sodium methoxide in methanol, followed by dropwise addition of 4'-chloroacetophenone, stirring overnight to form the diketone intermediate.
Pyrazole Cyclization: The diketone intermediate is then refluxed with a phenylhydrazine hydrochloride or free base in anhydrous ethanol or acetic acid for 10–24 hours. This step affords a mixture of pyrazole derivatives, which can be purified by recrystallization or chromatography.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 5-position of the pyrazole ring is introduced via selective chlorination:
Chlorination Reaction: Chlorination is achieved by passing chlorine gas through a solution of the pyrazole compound bearing a hydrogen at the 5-position. This reaction is typically conducted at room temperature and results in substitution of the 5-hydrogen with a chloromethyl group.
Alternative Halogenation Methods: Vapor-phase chlorination under controlled conditions has also been reported for related pyridine and pyrazine derivatives, involving stepwise liquid-phase/vapor-phase chlorination followed by fluorination to introduce halogen substituents.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The presence of both chloromethyl and difluoromethyl groups enhances reactivity and stability, facilitating further functionalization and potential biological activity.
Chlorination conditions must be carefully controlled to avoid over-chlorination or decomposition. Room temperature chlorine gas bubbling is effective for selective substitution.
The difluoromethyl group is introduced early in the synthesis via the diketone intermediate, ensuring regioselective substitution on the pyrazole ring.
Copper-catalyzed coupling reactions offer a promising alternative for assembling pyrazole-pyrazine frameworks with high chemoselectivity and functional group compatibility, although specific application to this compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Radical Reactions: The difluoromethyl group can be introduced via radical processes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are used for radical reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazines, while oxidation and reduction can modify the functional groups on the pyrazine ring.
Scientific Research Applications
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine involves its interaction with molecular targets and pathways in biological systems. The chloromethyl and difluoromethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Pyrazole-Pyrazine Hybrids with Fluorinated Substituents
Compound A: 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrazine ()
- Substituents: Trifluoromethyl (–CF3) on pyrazine; difluorophenoxy, isopropoxy, and methyl groups on pyrazole.
- Synthesis : 32% yield via reaction of 2-chloro-5-(trifluoromethyl)pyrazine in acetonitrile at 180°C for 4 h .
- Key Differences: The trifluoromethyl group on pyrazine enhances electron-withdrawing effects compared to the unsubstituted pyrazine in the target compound.
Compound B: 3-(4-(2-Chlorophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-cyclopropylpyridazine ()
- Substituents: Chlorophenoxy and ethoxy groups on pyrazole; cyclopropyl on pyridazine.
- Synthesis : Prepared using 3-chloro-6-cyclopropylpyridazine at 180°C for 6 h .
- Key Differences : The pyridazine ring (vs. pyrazine) alters electronic properties, and the cyclopropyl group introduces steric constraints. The absence of a chloromethyl group limits its utility in nucleophilic reactions.
Pyrazoles with Chloromethyl Groups
Compound C : 2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine ()
- Substituents : Cyclopropylmethyl (–CH2C3H5) at pyrazole position 1; chloromethyl at position 3.
- Key Differences : The cyclopropylmethyl group increases lipophilicity compared to the difluoromethyl group in the target compound. This may enhance membrane permeability in biological systems but reduce electrophilicity .
Compound D : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ()
- Substituents : Bromine and trifluoromethyl on pyrazole.
- Synthesis: Phenylhydrazine reacted with enones in acetic acid (25°C, 24 h) .
- Key Differences : Bromine offers a leaving group for cross-coupling reactions, while trifluoromethyl provides stability. The absence of a pyrazine ring limits conjugation effects.
Fluorinated Pyrazole Derivatives
Compound E : 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole-5-ones ()
- Substituents : Trifluoromethyl and methyl groups on pyrazole; tautomerizes to pyrazol-5-one in solution.
- Key Differences : The lactamic tautomer (pyrazol-5-one) introduces hydrogen-bonding capacity, which is absent in the target compound. This tautomerism could influence binding affinity in enzyme inhibition .
Compound F : 5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide ()
- Substituents : Difluorophenyl and phenyl groups; carbothioamide (–C(S)NH2) at position 1.
- Reactivity : The carbothioamide group participates in cyclization reactions with ethyl chloroacetoacetate .
- Key Differences : The dihydropyrazole core reduces aromaticity, affecting electronic properties.
Structural and Functional Analysis
Electronic Effects
- Fluorinated Groups : The difluoromethyl group (–CF2H) in the target compound is less electron-withdrawing than trifluoromethyl (–CF3) in Compound A but more than methyl (–CH3). This balance may optimize stability and reactivity for specific applications .
- Chloromethyl Reactivity: The –CH2Cl group enables nucleophilic substitutions (e.g., with amines or thiols), a feature shared with Compound C but absent in non-halogenated analogs like Compound E .
Biological Activity
2-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with chloromethyl and difluoromethyl groups, which are significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. The synthesis pathway often includes:
- Formation of the pyrazole ring.
- Introduction of the chloromethyl group via chloromethylation.
- Addition of the difluoromethyl group through specific reagents.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, possess diverse pharmacological activities. These include:
- Antimicrobial Activity : Studies have shown that pyrazole compounds can exhibit significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, potentially influencing signaling pathways related to inflammation and cell growth.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar pyrazole compounds, providing insights into their potential applications:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated the antioxidant and antimicrobial activity of pyrazole derivatives, showing promising results in DPPH radical scavenging assays. |
| Krogsgaard-Larsen et al. (2015) | Examined structure-activity relationships in pyrazole derivatives, highlighting their potential as enzyme inhibitors with therapeutic applications in neurology. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
